molecular formula C10H6BrNO2 B1512905 4-Bromoquinoline-3-carboxylic acid CAS No. 1378260-46-8

4-Bromoquinoline-3-carboxylic acid

Cat. No.: B1512905
CAS No.: 1378260-46-8
M. Wt: 252.06 g/mol
InChI Key: UJNDEXPHHAEYAU-UHFFFAOYSA-N
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Description

4-Bromoquinoline-3-carboxylic acid is a brominated derivative of quinoline, a heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom at the 4-position and a carboxylic acid group at the 3-position of the quinoline ring system

Synthetic Routes and Reaction Conditions:

  • Direct Bromination: One common synthetic route involves the direct bromination of quinoline-3-carboxylic acid. This reaction typically uses bromine (Br2) in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.

  • Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative of quinoline-3-carboxylic acid is diazotized and then treated with bromine to introduce the bromine atom at the 4-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, in acidic or neutral media.

  • Reduction: LiAlH4, H2 with a catalyst, in anhydrous ether or THF.

  • Substitution: Various nucleophiles, in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

  • Oxidation: Quinoline-3,4-dicarboxylic acid.

  • Reduction: 4-Bromoquinoline-3-hydroxymethyl.

  • Substitution: 4-Aminoquinoline-3-carboxylic acid, 4-Methoxyquinoline-3-carboxylic acid.

Scientific Research Applications

4-Bromoquinoline-3-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate the effects of brominated quinolines on cellular processes and signaling pathways.

  • Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromoquinoline-3-carboxylic acid exerts its effects depends on its specific application. For example, in anticancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and apoptosis. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and transcription factors.

Comparison with Similar Compounds

  • 4-Bromoquinoline-2-carboxylic acid

  • 4-Bromoquinoline-6-carboxylic acid

  • 4-Bromoquinoline-7-carboxylic acid

  • 4-Bromoquinoline-8-carboxylic acid

Properties

IUPAC Name

4-bromoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNDEXPHHAEYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856368
Record name 4-Bromoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378260-46-8
Record name 4-Bromoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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